(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone

Forensic Chemistry Gas Chromatography Synthetic Cannabinoids

The compound (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone (CAS 2365471-27-6, formal name AM2201 2′-naphthyl isomer) is a synthetic cannabinoid belonging to the naphthoylindole class. It is a positional isomer of the widely studied AM‑2201, differing solely by the attachment of the naphthalene ring at the 2‑position rather than the 1‑position.

Molecular Formula C24H22FNO
Molecular Weight 359.4 g/mol
Cat. No. B12351470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone
Molecular FormulaC24H22FNO
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF
InChIInChI=1S/C24H22FNO/c25-14-6-1-7-15-26-17-22(21-10-4-5-11-23(21)26)24(27)20-13-12-18-8-2-3-9-19(18)16-20/h2-5,8-13,16-17H,1,6-7,14-15H2
InChIKeyJBPMXQYHIBTESP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (1-(5-Fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone – Analytical Reference Standard for Forensic and Receptor Research


The compound (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone (CAS 2365471-27-6, formal name AM2201 2′-naphthyl isomer) is a synthetic cannabinoid belonging to the naphthoylindole class . It is a positional isomer of the widely studied AM‑2201, differing solely by the attachment of the naphthalene ring at the 2‑position rather than the 1‑position [1]. This single-bond positional shift alters key physicochemical and analytical properties that are critical for forensic identification, receptor binding studies, and analytical method development. The compound is supplied as a certified analytical reference standard (≥98% purity) for use in GC‑MS, LC‑MS/MS, and in‑vitro pharmacological assays .

Why AM2201 2′-Naphthyl Isomer Cannot Be Substituted with Generic 1‑Naphthyl or Non‑Fluorinated Analogs


Positional isomerism between the 1‑naphthyl (AM‑2201) and 2‑naphthyl (target compound) forms produces distinct chromatographic retention times and mass spectral fragmentation ratios that are not interchangeable in forensic identification workflows [1][2]. The fluoropentyl side chain further differentiates the compound from the non‑fluorinated JWH‑018 2′‑naphthyl isomer, altering metabolic stability, protein binding, and GC elution order [3][4]. Substituting a generic 1‑naphthyl isomer or a non‑fluorinated analog in validated analytical methods will result in misidentification, inaccurate quantification, and failure to meet evidentiary standards. The quantitative evidence below details exactly where these differences manifest.

Quantitative Differentiation Evidence for (1-(5-Fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone vs. 1‑Naphthyl and Non‑Fluorinated Analogs


GC Retention Time: 2‑Naphthoyl Isomers Exhibit Consistently Longer Retention vs. 1‑Naphthoyl Equivalents

In a head‑to‑head chromatographic comparison of 1‑naphthoyl‑ and 2‑naphthoyl‑substituted 1‑n‑pentylindoles sharing the same indole ring attachment position, the 2‑naphthoyl isomer demonstrated higher GC retention in all evaluated cases [1]. Although this study used non‑fluorinated pentyl‑chain analogs, the trend directly extrapolates to the 5‑fluoropentyl series because fluorine substitution at the terminal carbon does not reverse the naphthyl positional effect on stationary phase interaction. The target compound therefore elutes later than its 1‑naphthyl isomer AM‑2201 under equivalent GC conditions, providing a robust discriminatory marker for forensic analysis [2].

Forensic Chemistry Gas Chromatography Synthetic Cannabinoids

EI Mass Spectral Differentiation: Relative Abundance of Key Fragment Ions Distinguishes Positional Isomers

Regioisomeric naphthoylindoles share major fragment ions (m/z 127 naphthyl cation, m/z 155 naphthoyl cation) but differ in the relative abundance of diagnostic ions [1]. For the fluorinated AM‑2201 series, the fragment at m/z 342 [M−17]⁺ arising from hydroxyl radical loss is most prominent in the 3‑(1‑naphthoyl) isomer (AM‑2201) and is present at lower relative intensity in the 2‑naphthyl positional isomer [2]. The target compound’s EI mass spectrum therefore contains a reduced m/z 342 : m/z 127 ratio compared to AM‑2201, enabling unambiguous MS‑based isomer identification without chromatographic separation when reference spectra are available .

Mass Spectrometry Forensic Toxicology Positional Isomer Identification

Metabolic Stability: Terminal Fluorine on the Pentyl Chain Blocks ω‑Oxidation Compared to JWH‑018

AM‑2201 (1‑naphthyl isomer) undergoes defluorination via a non‑oxidative mechanism mediated by CYP1A2, whereas the non‑fluorinated JWH‑018 is predominantly metabolized by ω‑oxidation of the terminal pentyl carbon [1][2]. The target compound retains the identical 5‑fluoropentyl chain and therefore shares this metabolic resistance to terminal oxidation. This property alters the urinary metabolite profile compared to JWH‑018 2′‑naphthyl isomer (non‑fluorinated), making the fluorinated reference standard essential for metabolite identification in LC‑MS/MS forensic toxicology workflows [3].

Drug Metabolism Pharmacokinetics CYP450

Purity and Formulation: Certified ≥98% Crystalline Solid with Defined Solubility Profile for Reproducible Assay Preparation

The target compound is supplied as a crystalline solid of ≥98% purity (HPLC), with defined solubility in DMF (20 mg/mL), DMSO (20 mg/mL), and ethanol (5 mg/mL) . This contrasts with many generic synthetic cannabinoid reference standards that may be supplied as solutions of unverified concentration or lower-purity amorphous solids. The crystalline form ensures gravimetric accuracy in stock solution preparation, while the documented λmax values (216, 252, 327 nm) enable independent purity verification by UV‑Vis spectrophotometry .

Analytical Reference Standards Method Validation Quality Control

Precision Application Scenarios for (1-(5-Fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone Based on Verified Differentiation Evidence


Forensic Identification of Seized Materials Containing Positional Isomer Mixtures

When a seized herbal blend or powder contains unresolved naphthoylindole isomers, GC‑MS analysis against the AM2201 2′‑naphthyl isomer reference standard provides retention time and mass spectral ion ratio benchmarks to distinguish the 2‑naphthyl isomer from the more common AM‑2201 (1‑naphthyl) isomer [1][2]. This differentiation is legally critical in jurisdictions where only the 1‑naphthyl isomer is a scheduled substance.

In‑Vitro Cannabinoid Receptor Profiling of Naphthyl Positional Isomers

Pharmacology laboratories comparing CB1/CB2 receptor binding affinities of naphthoylindole positional isomers require the authenticated 2′‑naphthyl reference standard to eliminate confounding results caused by 1‑naphthyl isomer contamination [3]. The crystalline form and defined solubility support accurate dose‑response curve preparation in DMSO‑based assay formats.

Metabolite Identification in Urinary Toxicology Screening by LC‑MS/MS

The 5‑fluoropentyl chain of the target compound prevents terminal ω‑oxidation, producing a metabolite profile distinct from JWH‑018 2′‑naphthyl isomer [4]. Forensic toxicology laboratories performing LC‑MS/MS urine screening must use the fluorinated reference standard to verify retention times and MS/MS transitions of the defluorinated and hydroxylated metabolites characteristic of fluoropentyl synthetic cannabinoid exposure [5].

Method Validation for ISO/IEC 17025 Accredited Forensic Analysis

Accredited forensic laboratories validating quantitative GC‑MS or LC‑MS/MS methods for synthetic cannabinoids require a traceable reference standard of documented purity (≥98%) with batch‑specific Certificate of Analysis . The AM2201 2′‑naphthyl isomer reference standard meets these requirements, supporting calibration, matrix spike recovery, and limit of detection studies that generic or uncharacterized materials cannot satisfy.

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